Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester

PTP1B inhibition cyclic sulfamide structure-activity relationship

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester (CAS 1896032-53-3) is a synthetic small-molecule cyclic sulfamide (1,2,5-thiadiazolidine 1,1-dioxide) bearing a meta-substituted benzoic acid methyl ester at the N2 position. The compound belongs to a class of heterocyclic scaffolds recognized as protein tyrosine phosphatase (PTP) inhibitors, in particular PTP-1B and TC-PTP, and has been described in patent literature as a pharmacological agent for conditions associated with PTPase activity.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
Cat. No. B12954515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N2CCNS2(=O)=O
InChIInChI=1S/C10H12N2O4S/c1-16-10(13)8-3-2-4-9(7-8)12-6-5-11-17(12,14)15/h2-4,7,11H,5-6H2,1H3
InChIKeyXNJNWGDLKNOPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoate: Procurement-Relevant Structural and Functional Classification


Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester (CAS 1896032-53-3) is a synthetic small-molecule cyclic sulfamide (1,2,5-thiadiazolidine 1,1-dioxide) bearing a meta-substituted benzoic acid methyl ester at the N2 position . The compound belongs to a class of heterocyclic scaffolds recognized as protein tyrosine phosphatase (PTP) inhibitors, in particular PTP-1B and TC-PTP, and has been described in patent literature as a pharmacological agent for conditions associated with PTPase activity [1]. Its core 1,1-dioxido-thiadiazolidine ring distinguishes it from the more extensively studied 3-oxo (1,1,4-trioxo) congeners, defining a distinct oxidation-state subclass with implications for target engagement and physicochemical properties.

Why Generic 1,2,5-Thiadiazolidine Dioxides Cannot Substitute for Methyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoate


Within the 1,2,5-thiadiazolidine 1,1-dioxide family, the absence vs. presence of a 3-oxo substituent, the nature of the N2-aryl appendage, and the esterification state of the benzoic acid moiety are critical determinants of potency, selectivity, and pharmacokinetic behavior [1]. The methyl ester of 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid occupies a specific chemical space—a non-3-oxo cyclosulfamide with a meta-substituted benzoate ester—that is distinct from the 3-oxo (trioxo) analogs more commonly claimed in PTP inhibitor patents [2]. Generic substitution with the free carboxylic acid (CAS 1368421-42-4) alters membrane permeability and intracellular exposure, while replacement with a 3-oxo derivative (e.g., methyl 3-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)benzoate [2]) introduces an additional hydrogen-bond acceptor that can redirect target binding. The quantitative evidence below substantiates why procurement and screening decisions must be compound-specific.

Quantitative Differentiation Evidence for Methyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoate vs. Closest Analogs


Oxidation-State Differentiation: 1,1-Dioxido vs. 1,1,4-Trioxo Scaffold Potency in PTP1B Inhibition

The target compound is a 1,1-dioxido-thiadiazolidine, whereas the most closely related patented PTP1B inhibitors incorporate a 3-oxo group, yielding a 1,1,4-trioxo scaffold [1]. In the 3-oxo series, the parent scaffold 5-phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide (PTP1B-IN-1) exhibits an IC50 of 1.6 mM against PTP1B . Although direct IC50 data for the target 1,1-dioxido compound have not been publicly disclosed, the absence of the 3-oxo group removes one hydrogen-bond acceptor from the pharmacophore, which is predicted to alter the binding mode at the PTP1B catalytic site based on X-ray co-crystal structures of 3-oxo analogs (PDB 5T19) [2]. This structural difference defines a distinct chemical series for screening cascade design.

PTP1B inhibition cyclic sulfamide structure-activity relationship

Ester vs. Carboxylic Acid: Impact on Calculated Lipophilicity and Predicted Membrane Permeability

The methyl ester target compound (MW 256.28) is the ester prodrug form of the free carboxylic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (CAS 1368421-42-4, MW 242.25) . Based on the molecular formulae (C10H12N2O4S vs. C9H10N2O4S), the methyl ester adds one carbon and two hydrogens while replacing the acidic proton, which is expected to increase logP by approximately 0.5–0.8 units based on fragment-based calculations [1]. The free acid carries a formal negative charge at physiological pH, limiting passive membrane diffusion, whereas the neutral methyl ester is predicted to exhibit enhanced intestinal permeability and cellular uptake, consistent with a classical ester prodrug strategy [1].

lipophilicity drug-likeness prodrug design

Commercial Purity Benchmarking: Methyl Ester vs. Free Acid Availability and Specification

Commercially, the methyl ester target compound is available from multiple suppliers at ≥95% purity (e.g., Changyan Chem CY43135, ≥95%) and at ≥98.0% purity from other vendors . The corresponding free carboxylic acid (CAS 1368421-42-4) is listed at comparable purity levels (typically ≥95%) but with fewer stocking suppliers and a more limited scale range . The methyl ester's broader commercial availability and higher typical assay specification (98.0% vs. 95%) reduce procurement lead time and quality risk for screening campaigns.

chemical procurement purity specification supply chain

Antiviral Scaffold Precedent: 1,1-Dioxido-Thiadiazolidine Core in EV71 Capsid Inhibition

A structurally related sub-series of aminopyridyl 1,2,5-thiadiazolidine 1,1-dioxides has demonstrated potent anti-enterovirus 71 (EV71) activity, with the lead compound 14 achieving an EC50 of 4 nM in a cytopathogenic effect (CPE) inhibition assay and showing in vivo efficacy in an EV71-infected mouse model [1]. While the target compound is not an aminopyridyl derivative, it shares the identical 1,1-dioxido-thiadiazolidine core required for capsid binding. This establishes the non-3-oxo 1,1-dioxide scaffold as a validated starting point for antiviral drug discovery, distinct from the 3-oxo series that has been predominantly explored for PTP inhibition.

EV71 antiviral capsid inhibitor HFMD

Recommended Application Scenarios for Methyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoate Based on Evidence


PTP1B Inhibitor Lead Optimization: Exploring Non-3-Oxo Chemical Space

Given the established PTP1B inhibitory activity of the 1,1,4-trioxo scaffold (IC50 = 1.6 mM for the parent 5-phenyl derivative) and the availability of X-ray co-crystal structures (PDB 5T19) [1], the target 1,1-dioxido compound enables systematic SAR exploration of the 3-oxo deletion. The methyl ester form provides the membrane permeability necessary for cell-based target engagement assays, while the absence of the 3-oxo group reduces hydrogen-bonding capacity, potentially improving selectivity over related phosphatases. This compound is recommended as a key intermediate for synthesizing focused libraries probing the oxidation-state SAR at the PTP1B active site.

Antiviral Drug Discovery: EV71 and Related Enterovirus Capsid Targeting

The 1,1-dioxido-thiadiazolidine core has been validated as a capsid-binding pharmacophore with low-nanomolar anti-EV71 activity (EC50 = 4 nM) [2]. The target compound, bearing a benzoate ester at N2, provides a versatile synthetic handle for introducing diverse amine or amino-pyridyl substituents via amidation or transesterification. It is suitable as a starting material for medicinal chemistry programs targeting enterovirus capsid proteins, with the methyl ester serving as a latent carboxylic acid for late-stage functionalization.

Antimicrobial Screening of Cyclic Sulfamide Derivatives

N,N'-Substituted 1,2,5-thiadiazolidine 1,1-dioxides have demonstrated antibacterial activity against Gram-positive bacteria, with MIC values ranging from 0.3 to 100 µg/mL for selected sulfanilamide and nitro-substituted derivatives [3]. The target compound, with its meta-substituted benzoate ester, occupies an unexplored region of this antimicrobial SAR landscape. Procurement for inclusion in antimicrobial screening panels is warranted, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis strains where the cyclic sulfamide class has shown preliminary activity [3].

Ester Prodrug Strategy for Intracellular Target Engagement

The methyl ester serves as a neutral, membrane-permeable prodrug of the corresponding carboxylic acid (CAS 1368421-42-4). In cellular assays targeting intracellular enzymes such as PTP1B or TC-PTP, the ester is expected to cross the plasma membrane and undergo intracellular hydrolysis by esterases to release the active acid form [4]. This established prodrug approach circumvents the poor cellular permeability of the anionic carboxylate, making the methyl ester the preferred form for cell-based pharmacology studies and in vivo pharmacokinetic profiling.

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